molecular formula C23H19N3O3S B2873134 N-(3-methoxyphenyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide CAS No. 900007-58-1

N-(3-methoxyphenyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

Cat. No. B2873134
CAS RN: 900007-58-1
M. Wt: 417.48
InChI Key: VLIVRCCOKRMJDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H19N3O3S and its molecular weight is 417.48. The purity is usually 95%.
BenchChem offers high-quality N-(3-methoxyphenyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methoxyphenyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Computational and Pharmacological Evaluation :

    • A related compound, 5-[(naphthalen-2-yloxy) methyl]1,3,4-oxadiazole-2-thiol, was computationally and pharmacologically evaluated for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. It demonstrated good affinity for COX-2 and 5-LOX, correlating to high analgesic and anti-inflammatory effects (Faheem, 2018).
  • Synthesis and Anti-HIV Activity :

    • Synthesis and evaluation of new Naphthalene derivatives for their inhibitory activity against HIV-1 and HIV-2 in MT-4 cells were conducted. Some derivatives were found potent inhibitors in vitro for the replication of HIV-1, suggesting new leads in antiviral agent development (Hamad et al., 2010).
  • Structural Studies of Co-Crystals and Salts :

    • The N-[2-(4-Methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)-acetamide forms co-crystals with aromatic diols, exhibiting distinct crystal structures and hydration forms. These findings are relevant to understanding molecular interactions and crystal engineering (Karmakar et al., 2009).
  • Design and Synthesis of Derivatives for Potential Pharmacological Applications :

    • Novel derivatives of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl) propyl] Acetamide were designed and synthesized, which could have potential pharmacological applications. The structures were characterized using various spectroscopic methods (Yang Jing, 2010).
  • Microwave Assisted Synthesis and Evaluation of Toxicity and Antioxidant Activity :

    • Pyrazoline analogues including 3-(4-methoxyphenyl)-5-naphthalene-1-yl-1-phenyl-4,5-dihydro-pyrazole were synthesized and evaluated for toxicity and antioxidant activity. Certain compounds showed high antioxidant activity, indicating potential for further pharmacological development (Jasril et al., 2019).

properties

IUPAC Name

N-(3-methoxyphenyl)-2-(4-naphthalen-1-yl-3-oxopyrazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S/c1-29-18-9-5-8-17(14-18)25-21(27)15-30-22-23(28)26(13-12-24-22)20-11-4-7-16-6-2-3-10-19(16)20/h2-14H,15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIVRCCOKRMJDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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